molecular formula C21H21F3N2O B13409777 1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one CAS No. 76691-04-8

1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one

Cat. No.: B13409777
CAS No.: 76691-04-8
M. Wt: 374.4 g/mol
InChI Key: JNBPYPPEXHHADE-JQIJEIRASA-N
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Description

1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one is a complex organic compound that features a piperazine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-phenyl-2-buten-1-one with 1-(3-(trifluoromethyl)phenyl)piperazine in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent product quality. The choice of solvents and catalysts is crucial to achieving efficient synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperazines, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(4-methylphenyl)-2-buten-1-one
  • 1-Phenyl-3-(4-(2-trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one
  • 1-Phenyl-3-(4-(4-trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one

Uniqueness

1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one is unique due to the specific position of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This positional specificity can lead to different pharmacokinetic and pharmacodynamic profiles compared to its analogs .

Biological Activity

1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one is a compound of significant interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a trifluoromethyl group, which is known to enhance biological activity in various contexts. Its IUPAC name reflects its intricate design, which is crucial for its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing piperazine moieties have been shown to possess antimicrobial properties. Studies suggest that the trifluoromethyl group can enhance the potency of these compounds against various pathogens.
  • CNS Activity : The piperazine ring is often associated with central nervous system (CNS) effects, including anxiolytic and antidepressant activities. The presence of the trifluoromethyl group may further modulate these effects by altering receptor interactions.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:

  • Trifluoromethyl Group : This substituent significantly impacts lipophilicity and electronic properties, enhancing binding affinity to target proteins.
  • Piperazine Derivatives : Variations in the piperazine substituents can lead to different pharmacological profiles. For instance, alterations in the position or nature of substituents on the piperazine ring have been linked to changes in potency against specific biological targets.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antituberculosis Screening : A study highlighted a related piperidinol compound that demonstrated notable anti-tuberculosis activity with an MIC of 1.5 μg/mL. The structural similarity suggests potential for this compound in similar applications .
  • CNS Effects : Research indicates that derivatives of piperazine can exhibit significant CNS effects, including anxiety reduction and mood enhancement. These effects are often attributed to their interaction with serotonin receptors and other neurotransmitter systems .
  • Antimicrobial Properties : A compound structurally similar to this compound showed promising antimicrobial activity, suggesting that this class of compounds could be further explored for therapeutic applications against resistant strains .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (μg/mL)Reference
PiperidinolAntituberculosis1.5
Trifluoromethyl PiperazineCNS EffectsN/A
Similar CompoundAntimicrobialVaries

Properties

CAS No.

76691-04-8

Molecular Formula

C21H21F3N2O

Molecular Weight

374.4 g/mol

IUPAC Name

(E)-1-phenyl-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]but-2-en-1-one

InChI

InChI=1S/C21H21F3N2O/c1-16(14-20(27)17-6-3-2-4-7-17)25-10-12-26(13-11-25)19-9-5-8-18(15-19)21(22,23)24/h2-9,14-15H,10-13H2,1H3/b16-14+

InChI Key

JNBPYPPEXHHADE-JQIJEIRASA-N

Isomeric SMILES

C/C(=C\C(=O)C1=CC=CC=C1)/N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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